molecular formula C12H20O2 B12804488 Cyclobutanecarboxylic acid, 3-cycloheptyl- CAS No. 66016-22-6

Cyclobutanecarboxylic acid, 3-cycloheptyl-

Cat. No.: B12804488
CAS No.: 66016-22-6
M. Wt: 196.29 g/mol
InChI Key: YYUXOFUWSOGMGC-UHFFFAOYSA-N
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Description

3-Cycloheptyl-cyclobutanecarboxylic acid: is an organic compound with the molecular formula C12H20O2 It is characterized by a cyclobutane ring substituted with a cycloheptyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring, followed by the addition of a cycloheptyl group and subsequent carboxylation. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of 3-Cycloheptyl-cyclobutanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Cycloheptyl-cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxylic acid group. These reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cycloheptyl-cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring and carboxylic acid group enable the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cycloheptyl-cyclobutanecarboxylic acid is unique due to the presence of both a cyclobutane ring and a cycloheptyl group, which impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

66016-22-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-cycloheptylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c13-12(14)11-7-10(8-11)9-5-3-1-2-4-6-9/h9-11H,1-8H2,(H,13,14)

InChI Key

YYUXOFUWSOGMGC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CC(C2)C(=O)O

Origin of Product

United States

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